RdRp Substrate Selectivity: Dengue and Zika NS5 Polymerase
In purified dengue and Zika virus NS5 RdRp elongation complexes, 2'-O-methyl nucleotide analogues are preferred substrates over 2'-C-methyl-2'-fluoro analogues (the modification present in Sofosbuvir's active metabolite). The discrimination pattern for Dengue/Zika NS5 is 2'-O-Me > 2'-C-Me-2'-F > 2'-C-Me [1]. Importantly, this pattern is inverted relative to HCV NS5B, where 2'-fluoro substitution is beneficial, yielding the pattern 2'-O-Me > 2'-C-Me ≥ 2'-C-Me-2'-F [1]. This indicates that for flavivirus targets beyond HCV (Dengue, Zika), a 2'-O-methyl modification without 2'-C-methyl may be pharmacologically advantageous over the Sofosbuvir-type 2'-C-Me-2'-F scaffold.
| Evidence Dimension | RdRp nucleotide substrate selectivity rank order |
|---|---|
| Target Compound Data | 2'-O-Me modification: rank 1 (most preferred) in Dengue/Zika NS5 |
| Comparator Or Baseline | 2'-C-Me-2'-F (Sofosbuvir-type): rank 2 in Dengue/Zika NS5; 2'-C-Me: rank 3 |
| Quantified Difference | 2'-O-Me > 2'-C-Me-2'-F > 2'-C-Me in DENV/ZIKV vs. 2'-O-Me > 2'-C-Me ≥ 2'-C-Me-2'-F in HCV |
| Conditions | Purified full-length Dengue and Zika NS5 RdRp in stable elongation complexes with virus-specific RNA primer/templates; single NTP incorporation assays |
Why This Matters
For groups developing nucleoside inhibitors against Dengue or Zika, a 2'-O-methyluridine scaffold may provide a more favorable starting point than the Sofosbuvir scaffold, which was optimized for HCV NS5B.
- [1] Potisopon S, Ferron F, Fattorini V, Selisko B, Canard B. Substrate selectivity of Dengue and Zika virus NS5 polymerase towards 2'-modified nucleotide analogues. Antiviral Research, 2017, 140, 25-36. View Source
